molecular formula C12H17N3O3 B2493801 1-(Oxan-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid CAS No. 2060026-66-4

1-(Oxan-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid

Cat. No. B2493801
CAS RN: 2060026-66-4
M. Wt: 251.286
InChI Key: DVVLCLUZIDHVER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "1-(Oxan-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid" involves complex reactions. For instance, the synthesis of 1,2,4-oxadiazoles from carboxylic acids using 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as an activating agent represents a parallel approach in the synthesis of benzotriazole derivatives. This method facilitates the O-acylation step crucial for the synthesis of a library of oxadiazoles (Poulain et al., 2001).

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives, including "this compound," is characterized by unique features that influence their chemical behavior. The crystal structure analysis of compounds like 1H-Benzotriazole–4-hydroxybenzoic acid (1/1) reveals weak intermolecular interactions forming a three-dimensional network, which is essential for understanding the molecular interactions and stability of benzotriazole derivatives (Thirunavukkarasu et al., 2013).

Chemical Reactions and Properties

Benzotriazole derivatives undergo various chemical reactions, highlighting their reactivity and potential for forming diverse compounds. For example, the synthesis of amides and phenylhydrazides from carboxylic acids using TBTU underlines the versatility of benzotriazole compounds in facilitating amide bond formation under mild conditions (Balalaie et al., 2007).

Physical Properties Analysis

The physical properties of benzotriazole derivatives are critical for their application in various fields. Studies on fluorescent carboxylic acid derivatives of tetrahydrocarbazole highlight the influence of molecular structure on properties such as fluorescence, which is sensitive to the environment and can be used for probing molecular interactions (Mitra et al., 2013).

Scientific Research Applications

Synthesis and Chemical Transformations

  • Parallel Synthesis : The compound is used in the synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes, utilizing 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as an activating agent. This method facilitates the creation of a diverse library of 1,2,4-oxadiazoles (Poulain, Tartar, & Déprez, 2001).

  • Binding Interactions : It plays a role in binding interactions within supramolecular complexes. Specifically, the binding of acidic 3-aryl-1,2,4-oxadiazol-5-ones to an imidazoline base has been studied, showing significant hydrogen bonding (Reichert, Fröhlich, Ferguson, & Kraft, 2001).

  • Homologation Reactions : Carboxylic acids are transformed into homologated acids or esters using 1-(trimethylsilylmethyl)benzotriazole as a one-carbon synthon, demonstrating the compound's versatility in organic synthesis (Katritzky, Zhang, Hussein, Fang, & Steel, 2001).

Structural and Spectroscopic Studies

  • X-Ray Powder Diffraction : The compound is used in structural studies, such as in the synthesis of intermediates for anticoagulants like apixaban, where X-ray powder diffraction data provide insights into its molecular structure (Wang, Suo, Zhang, Hou, & Li, 2017).

  • Crystallographic Analysis : Its structural properties are further explored in crystallography, where it forms part of complex structures showing intermolecular interactions like hydrogen bonding, which are critical in understanding molecular assembly and interaction (Thirunavukkarasu, Silambarasan, Chakkaravarthi, Mohankumar, & Umarani, 2013).

  • Spectroscopic Exploration : This compound is also significant in the synthesis of fluorescent probes, where its derivatives are studied using various spectroscopic techniques to understand their interaction with different solvents, providing valuable information for designing sensitive fluorescent probes (Mitra, Ghosh, Chakraborty, Basu, & Saha, 2013).

properties

IUPAC Name

3-(oxan-4-yl)-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c16-12(17)8-1-2-10-11(7-8)15(14-13-10)9-3-5-18-6-4-9/h8-9H,1-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVLCLUZIDHVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)N(N=N2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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